molecular formula C24H17ClN4O4 B2770569 2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one CAS No. 1291857-25-4

2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one

Cat. No.: B2770569
CAS No.: 1291857-25-4
M. Wt: 460.87
InChI Key: JRGZCAKSACEDQS-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phthalazinone core, a chlorophenyl group, and a dimethoxyphenyl oxadiazole moiety

Preparation Methods

The synthesis of 2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phthalazinone Core: The synthesis begins with the preparation of the phthalazinone core through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using chlorobenzene derivatives and suitable catalysts.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the phthalazinone core with the oxadiazole moiety, typically using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Cyclization: The oxadiazole ring can participate in cyclization reactions, forming various heterocyclic compounds.

Common reagents and conditions used in these reactions include palladium catalysts, strong acids or bases, and specific solvents to facilitate the desired transformations.

Scientific Research Applications

2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Materials Science: Its distinct chemical properties make it a candidate for the development of advanced materials, including polymers and nanomaterials.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

    Industrial Applications: It is explored for use in various industrial processes, including catalysis and the development of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one can be compared with other similar compounds, such as:

    Phthalazinone Derivatives: Compounds with a phthalazinone core but different substituents may exhibit varying chemical and biological properties.

    Oxadiazole Derivatives: Compounds with an oxadiazole ring but different substituents on the phenyl groups may have different reactivity and applications.

    Chlorophenyl Derivatives:

Properties

IUPAC Name

2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O4/c1-31-17-10-14(11-18(13-17)32-2)22-26-23(33-28-22)21-19-8-3-4-9-20(19)24(30)29(27-21)16-7-5-6-15(25)12-16/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGZCAKSACEDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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